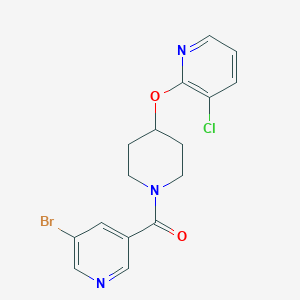
(5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15BrClN3O2 and its molecular weight is 396.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been studied for their inhibitory potential against α-glucosidase , an enzyme that plays a crucial role in treating type II diabetes mellitus .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly α-glucosidase, to inhibit their function .
Biochemical Pathways
Given its potential inhibitory effect on α-glucosidase , it may affect the carbohydrate digestion pathway, leading to a decrease in postprandial hyperglycemia.
Result of Action
If it does inhibit α-glucosidase, it could potentially delay the absorption of carbohydrates from the intestine, resulting in a smaller increase in blood glucose levels following meals .
生物活性
The compound (5-Bromopyridin-3-yl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure consists of a bromopyridine moiety linked to a piperidine unit with a chloropyridine ether substituent. This unique arrangement may contribute to its interaction with biological targets.
Research indicates that compounds similar to this compound often interact with various receptors and enzymes in the body. Notably, studies suggest that it may exhibit selective agonistic activity towards specific G protein-coupled receptors (GPCRs), particularly the D3 dopamine receptor, which is implicated in neuropsychiatric disorders .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Dopamine Receptor Modulation :
- Antibacterial Properties :
- Neuroprotective Effects :
Case Studies
Several studies have explored the effects of related compounds:
- Dopamine Receptor Studies :
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Activity (EC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | Inactive |
| 2 | 278 ± 62 | Inactive |
| 3 | 98 ± 21 | >100,000 |
属性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDFADYEMLUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














